(3-Chloro-4-hydroxybenzylidene)propanedinitrile

Description

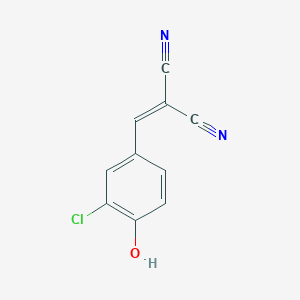

(3-Chloro-4-hydroxybenzylidene)propanedinitrile is a benzylidenemalononitrile derivative featuring a propanedinitrile group (N≡C–C(CN)–) attached to a benzene ring substituted with a chlorine atom at the 3-position and a hydroxyl group at the 4-position. This compound’s structure combines electron-withdrawing (chloro, cyano) and electron-donating (hydroxyl) substituents, which influence its electronic properties, solubility, and reactivity.

Properties

IUPAC Name |

2-[(3-chloro-4-hydroxyphenyl)methylidene]propanedinitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClN2O/c11-9-4-7(1-2-10(9)14)3-8(5-12)6-13/h1-4,14H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJUMTEZLEVUGOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=C(C#N)C#N)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-4-hydroxybenzylidene)propanedinitrile typically involves the condensation of 3-chloro-4-hydroxybenzaldehyde with malononitrile. The reaction is usually carried out in the presence of a base, such as piperidine or pyridine, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of (3-Chloro-4-hydroxybenzylidene)propanedinitrile follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-4-hydroxybenzylidene)propanedinitrile undergoes various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The nitrile groups can be reduced to primary amines using reducing agents like lithium aluminum hydride.

Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of 3-chloro-4-hydroxybenzaldehyde.

Reduction: Formation of 3-chloro-4-hydroxybenzylamine.

Substitution: Formation of 3-substituted-4-hydroxybenzylidene derivatives.

Scientific Research Applications

(3-Chloro-4-hydroxybenzylidene)propanedinitrile has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3-Chloro-4-hydroxybenzylidene)propanedinitrile involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Functional Group Effects

The following analogs highlight how substituent position and functional groups alter physicochemical and functional properties:

[Chloro(phenyl)methylidene]propanedinitrile (CAS 18270-61-6)

- Structure : Chlorine substituent on the benzylidene phenyl ring (position unspecified).

- Applications may include agrochemical or pharmaceutical intermediates.

- Key Difference : Lacks the hydroxyl group, reducing hydrogen-bonding capacity compared to the target compound .

2-Chlorobenzylidenemalononitrile (CAS 2698-41-1)

- Structure : Chlorine at the ortho (2-) position on the benzene ring.

- Properties: Known as CS gas, a potent lacrimator. The ortho-chloro substitution optimizes volatility and irritant effects.

- Key Difference : The target compound’s 3-chloro-4-hydroxy substitution may reduce volatility due to hydrogen bonding, altering bioactivity .

2-[(3-Chloro-4-methoxyphenyl)methylidene]propanedinitrile (CAS 362721-80-0)

Data Table: Structural and Functional Comparison

*Hypothetical data inferred from analogs.

Biological Activity

(3-Chloro-4-hydroxybenzylidene)propanedinitrile, a Schiff base compound, has garnered attention in various fields of medicinal chemistry due to its potential biological activities. This article examines the compound's antimicrobial, antifungal, and anticancer properties, supported by relevant research findings and data.

Chemical Structure and Synthesis

The structure of (3-Chloro-4-hydroxybenzylidene)propanedinitrile can be represented as follows:

The synthesis typically involves the condensation reaction between 3-chloro-4-hydroxybenzaldehyde and propanedinitrile under acidic conditions, resulting in the formation of the Schiff base.

Antimicrobial Activity

Research indicates that (3-Chloro-4-hydroxybenzylidene)propanedinitrile exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition of growth.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

The mechanism of action for its antimicrobial activity may involve disruption of bacterial cell wall synthesis or interference with membrane integrity.

Antifungal Activity

The compound also shows antifungal activity, particularly against Candida species. In vitro studies have reported that it inhibits fungal growth at relatively low concentrations, indicating its potential as a therapeutic agent in treating fungal infections.

Anticancer Activity

Significant research has focused on the anticancer properties of (3-Chloro-4-hydroxybenzylidene)propanedinitrile. Studies have shown that it induces apoptosis in various cancer cell lines, including HeLa (cervical cancer) and HCT116 (colon cancer) cells. The compound activates specific signaling pathways that lead to programmed cell death.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| HCT116 | 20 |

| A431 (Epidermoid Carcinoma) | 25 |

The anticancer mechanism is believed to involve the activation of caspase pathways and modulation of cell cycle regulators .

Case Studies

- Antimicrobial Efficacy : A study evaluated the efficacy of (3-Chloro-4-hydroxybenzylidene)propanedinitrile against clinical isolates of Staphylococcus aureus. The compound demonstrated a notable reduction in bacterial load compared to controls, suggesting its potential as a topical antimicrobial agent.

- Cytotoxicity in Cancer Cells : In a controlled experiment, the compound was administered to various cancer cell lines. Results indicated a dose-dependent increase in cytotoxicity, with significant effects observed at concentrations above 10 µM. Further investigation revealed that the compound's interaction with DNA may play a crucial role in its anticancer activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.